N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
説明
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c25-17(9-13-4-2-1-3-5-13)22-19-23-24-20(30-19)29-11-18(26)21-10-14-6-7-15-16(8-14)28-12-27-15/h1-8H,9-12H2,(H,21,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXWAFWRWDZXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has gained attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound is characterized by a unique molecular structure that combines a benzo[d][1,3]dioxole moiety with a thiadiazole derivative. The synthesis typically involves multiple steps, including the preparation of the benzo[d][1,3]dioxol-5-ylmethyl group through reactions with appropriate amines and subsequent coupling with thiadiazole derivatives.
Biological Activity
Anticancer Properties
Research has highlighted the anticancer potential of compounds related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide. A study demonstrated that similar thiourea derivatives exhibited significant antiproliferative activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Standard Drug IC50 (Doxorubicin) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
These findings indicate that the compound has a promising profile compared to established chemotherapeutics while showing non-cytotoxic effects on normal cell lines (IC50 > 150 µM) .
Mechanisms of Action
The mechanisms underlying the anticancer activity of this compound involve several pathways:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Assessment using annexin V-FITC staining indicated that the compound promotes apoptosis in cancer cells.
- Cell Cycle Arrest : Analysis revealed that it induces cell cycle arrest at specific phases, contributing to its antiproliferative effects.
- Mitochondrial Pathway Modulation : The compound influences key proteins involved in the mitochondrial apoptosis pathway, such as Bax and Bcl-2 .
Case Studies
A notable study focused on the synthesis and biological evaluation of related compounds incorporating benzo[d][1,3]dioxole moieties. The results indicated that these compounds not only displayed significant anticancer activity but also exhibited selectivity towards cancer cells over normal cells. This selectivity is crucial for minimizing side effects associated with traditional chemotherapy .
Future Directions and Research
Ongoing research aims to further elucidate the structure-activity relationship (SAR) of compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide. This includes exploring modifications to enhance potency and selectivity against different cancer types. Additionally, studies are being conducted to better understand the pharmacokinetics and bioavailability of these compounds in vivo.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
